molecular formula C14H11NO2 B3818366 [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol

[4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol

Cat. No.: B3818366
M. Wt: 225.24 g/mol
InChI Key: JXGADBYKILQNDI-UHFFFAOYSA-N
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Description

[4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol: is a chemical compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring fused to a pyridine ring, with a methanol group attached to the pyridine ring

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-9-12-7-11(5-6-15-12)14-8-10-3-1-2-4-13(10)17-14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGADBYKILQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can undergo substitution reactions, particularly at the pyridine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

    Oxidation: Formation of benzofuran-2-ylpyridine-2-carbaldehyde.

    Reduction: Formation of benzofuran-2-ylpyridine-2-ylmethanol derivatives.

    Substitution: Formation of halogenated benzofuran-2-ylpyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance .

Mechanism of Action

The mechanism of action of [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzofuran-2-yl)pyridine: Similar structure but lacks the methanol group.

    2-(4-Pyridyl)benzofuran: Similar structure with the pyridine ring attached at a different position.

    Benzofuran-2-ylmethanol: Lacks the pyridine ring.

Uniqueness

The uniqueness of [4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol lies in its combined benzofuran and pyridine rings with a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol
Reactant of Route 2
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[4-(1-Benzofuran-2-yl)pyridin-2-yl]methanol

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